Aminotadalafil

Descripción

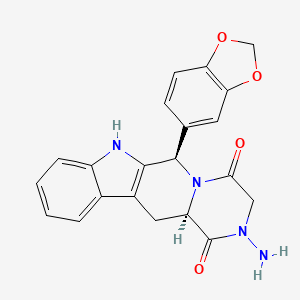

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKJGAVIWMPOOJ-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191896 | |

| Record name | Aminotadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385769-84-6 | |

| Record name | Aminotadalafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385769-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminotadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385769846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminotadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY501QO030 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aminotadalafil: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminotadalafil is a potent phosphodiesterase type 5 (PDE5) inhibitor and a structural analogue of tadalafil, the active ingredient in Cialis®.[1][2] While its mechanism of action is presumed to be similar to that of tadalafil, a comprehensive body of peer-reviewed research on its specific pharmacological and pharmacokinetic properties is limited.[3] this compound has often been identified as an undeclared adulterant in dietary supplements marketed for sexual enhancement.[4][5] This guide provides a detailed overview of the putative mechanism of action of this compound, drawing parallels with the well-characterized pharmacology of tadalafil. It includes a summary of available data, detailed experimental protocols for assessing PDE5 inhibition, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a derivative of tadalafil, distinguished by the presence of an amino group.[3] Like tadalafil, it is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][3] This pathway plays a key role in smooth muscle relaxation and vasodilation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature.[1][3] While claims of enhanced potency and a longer half-life for this compound exist in non-peer-reviewed sources, these have not been substantiated by rigorous clinical trials.[3] This document aims to provide a technical overview of its mechanism of action based on the established pharmacology of PDE5 inhibitors.

Core Mechanism of Action: PDE5 Inhibition

The primary mechanism of action for this compound is the competitive and potent inhibition of the PDE5 enzyme.[1] PDE5 is responsible for the degradation of cGMP to 5'-GMP.[1] By inhibiting PDE5, this compound leads to an accumulation of cGMP, thereby amplifying the downstream effects of nitric oxide (NO).[1]

The Nitric Oxide/cGMP Signaling Pathway

Under conditions of sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum.[6] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6] Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that result in the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum. This relaxation allows for increased blood flow, leading to an erection.[6] this compound enhances this process by preventing the breakdown of cGMP by PDE5.[1]

Quantitative Data

Peer-reviewed quantitative data on the PDE5 inhibitory activity and pharmacokinetics of this compound are scarce. The following tables provide data for the parent compound, tadalafil, for comparative purposes, and any available data for this compound.

Table 1: In Vitro PDE5 Inhibition

| Compound | IC50 (PDE5) | Data Source |

| Tadalafil | ~1-5 nM | [7] |

| This compound | Data not available in peer-reviewed literature |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Parameters of Tadalafil (20 mg dose in healthy subjects)

| Parameter | Value | Unit | Data Source |

| Tmax (median) | 2 | hours | [8][9] |

| Cmax (mean) | 378 | µg/L | [8][9] |

| t1/2 (mean) | 17.5 | hours | [8][9] |

| CL/F (mean) | 2.48 | L/h | [8][9] |

| Vz/F (mean) | 62.6 | L | [8][9] |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life; CL/F: Apparent oral clearance; Vz/F: Apparent volume of distribution.

Table 3: Cytotoxicity Data for this compound

| Cell Line | IC50 | Assay Duration | Data Source |

| MRC5 | > 64 µM | 72 hours | [2] |

This data indicates low cytotoxicity in this specific cell line and is not a measure of PDE5 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PDE5 inhibitors.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cGMP analogue by the PDE5 enzyme.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution serially in assay buffer (e.g., 10 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).[10]

-

Prepare solutions of purified recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP) in the assay buffer.[6]

-

-

Assay Procedure:

-

Add the serially diluted this compound, a positive control (e.g., tadalafil), and a vehicle control (DMSO) to the wells of a 96-well black microplate.[6]

-

Add the diluted PDE5A1 enzyme solution to each well.[6]

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[6]

-

Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.[6]

-

Incubate the plate for 30-60 minutes at 37°C.[6]

-

Stop the reaction by adding a binding agent.[6]

-

Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.[6]

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization of each well using a microplate reader with appropriate filters (e.g., excitation ≈ 485 nm, emission ≈ 530 nm).[6]

-

Calculate the percent inhibition for each concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular cGMP Measurement (ELISA)

This protocol describes the quantification of intracellular cGMP levels in response to treatment with a PDE5 inhibitor using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., vascular smooth muscle cells) to near confluence.

-

Treat cells with varying concentrations of this compound for a specified time.

-

Stimulate cGMP production by adding an NO donor (e.g., sodium nitroprusside).

-

-

Sample Preparation:

-

ELISA Procedure (Competitive Assay):

-

Prepare cGMP standards.[11]

-

Add standards and samples to the wells of a cGMP antibody-coated microplate.[11]

-

Add a fixed amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well.[13]

-

Incubate the plate to allow competition between the sample/standard cGMP and the cGMP-HRP for binding to the antibody.[13]

-

Wash the plate to remove unbound reagents.

-

Add a substrate (e.g., TMB) that is converted by HRP to a colored product.[13]

-

Stop the reaction with a stop solution (e.g., dilute acid).[13]

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.[13]

-

Generate a standard curve by plotting the absorbance versus the concentration of the cGMP standards.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve. The color intensity is inversely proportional to the cGMP concentration.

-

Conclusion

This compound is a potent PDE5 inhibitor that functions through the well-established nitric oxide/cGMP signaling pathway. Its structural similarity to tadalafil suggests a comparable mechanism of action, leading to smooth muscle relaxation and vasodilation. However, a significant lack of peer-reviewed data on its specific inhibitory potency, selectivity, and pharmacokinetic profile necessitates caution. The claims of its superiority over tadalafil remain unsubstantiated by formal scientific investigation. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound and other novel PDE5 inhibitors, which is crucial for a comprehensive understanding of their therapeutic potential and safety. Further research is imperative to validate the anecdotal claims and fully characterize the pharmacological profile of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Detection of a tadalafil analogue as an adulterant in a dietary supplement for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cloud-clone.com [cloud-clone.com]

- 12. caymanchem.com [caymanchem.com]

- 13. cGMP(Cyclic GMP) ELISA Kit - Elabscience® [elabscience.com]

An In-depth Technical Guide to Aminotadalafil: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminotadalafil, a structural analog of the well-established phosphodiesterase type 5 (PDE5) inhibitor tadalafil, has garnered significant interest within the scientific community. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological profile. It includes a summary of its mechanism of action as a PDE5 inhibitor, along with detailed experimental protocols for its analysis and for assessing its biological activity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is distinguished from its parent compound, tadalafil, by the presence of an amino group in place of the N-methyl group on the piperazinedione ring.[1] This modification, while seemingly minor, can influence the compound's pharmacological and pharmacokinetic properties.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2R,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione[2] |

| CAS Number | 385769-84-6[3][4] |

| Molecular Formula | C₂₁H₁₈N₄O₄[3][4] |

| Molecular Weight | 390.39 g/mol [3][4] |

| Synonyms | Amino-tadalafil, (6R,12aR)-2-Amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid[3] |

| Melting Point | 280-282 °C |

| Boiling Point | 678.90 °C (Predicted)[5] |

| Solubility | Soluble in DMSO (approx. 15 mg/mL) and DMF (approx. 15 mg/mL). Sparingly soluble in aqueous buffers.[6] |

Mechanism of Action: PDE5 Inhibition

This compound, like tadalafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum and the pulmonary vasculature.[4][7] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[7]

The therapeutic effects of PDE5 inhibitors are mediated through the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation, the release of NO in the corpus cavernosum activates soluble guanylate cyclase (sGC), which in turn increases the production of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets that cause a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. This vasodilation increases blood flow to the penis, leading to an erection.[7]

By competitively inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.[7]

Figure 1. NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Quantitative Pharmacological Data

While this compound is known to be a potent PDE5 inhibitor, specific data on its inhibitory concentration (IC50) and binding affinity (Ki) for PDE5 are not widely available in peer-reviewed literature. For comparative purposes, the data for tadalafil is presented. One study reported a cytotoxicity IC50 value for this compound against MRC5 cells as > 64 μM.[4]

Table 3: Comparative Inhibitory Activity (Tadalafil)

| Parameter | Value (Tadalafil) |

| PDE5 IC50 | ~1-5 nM[8][9] |

| PDE5/PDE6 Selectivity | High (more selective for PDE5)[8] |

| PDE5/PDE11 Selectivity | Lower (also inhibits PDE11)[10] |

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound in humans or animals is not extensively documented in the public domain. However, based on its structural similarity to tadalafil, it is expected to exhibit comparable absorption, distribution, metabolism, and excretion (ADME) properties. The addition of the amino group may influence its lipophilicity and potential for improved absorption. For reference, the pharmacokinetic parameters of tadalafil in healthy subjects are provided below.

Table 4: Pharmacokinetic Parameters of Tadalafil in Healthy Subjects

| Parameter | Value (for a 20 mg dose) |

| Tmax (Time to peak plasma concentration) | ~2 hours[11] |

| t1/2 (Elimination half-life) | ~17.5 hours[11] |

| Apparent Oral Clearance (CL/F) | ~2.5 L/h[12] |

| Apparent Volume of Distribution (Vz/F) | ~63 L[12] |

| Protein Binding | 94%[11] |

| Primary Route of Metabolism | Hepatic (mainly CYP3A4)[12] |

| Primary Route of Excretion | Feces (~61%) and Urine (~36%) as metabolites[11] |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found. However, its synthesis is analogous to that of tadalafil, which typically involves a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal, followed by a series of cyclization and functional group manipulation steps.[13] The key difference in the synthesis of this compound would be the introduction of the amino group instead of the methyl group on the piperazinedione ring, likely through the use of a different amine reagent in the final cyclization step.

Figure 2. Conceptual workflow for the synthesis of this compound, analogous to Tadalafil synthesis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in bulk or pharmaceutical formulations.

Instrumentation and Conditions:

-

HPLC System: Agilent 1120 Compact LC or equivalent.[14]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A common ratio is 35:65 (v/v) aqueous to organic.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 20 µL.[10]

-

Detector: UV at 280-295 nm.[10]

-

Column Temperature: Ambient or controlled at 30-40 °C.[14]

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 to 50 µg/mL.

-

Sample Preparation:

-

Bulk Powder: Accurately weigh a portion of the powder, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

-

Tablets: Weigh and finely powder at least 20 tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound, dissolve it in the mobile phase with the aid of sonication, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm filter.

-

-

Chromatographic Analysis: Inject the standard solutions and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound peak against the concentration of the standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the sensitive and selective quantification of this compound in plasma samples.

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for this compound (and an internal standard). The specific m/z transitions would need to be optimized. For tadalafil, a common transition is m/z 390.4 → 268.3.[9]

Procedure:

-

Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound). b. Add 300 µL of cold acetonitrile to precipitate the plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in a suitable volume of the initial mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system.

-

Quantification: Create a calibration curve by analyzing plasma samples spiked with known concentrations of this compound. The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 value of this compound for PDE5.

Materials:

-

Recombinant human PDE5A1 enzyme.

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP).

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA).

-

Binding agent that specifically binds to the hydrolyzed 5'-GMP product.

-

This compound and a known PDE5 inhibitor (e.g., tadalafil) as a positive control.

-

384-well black microplate.

-

Microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and the positive control in the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

-

Assay Setup: a. Add 25 µL of the diluted compounds or controls to the wells of the microplate. b. Add 25 µL of the 2X PDE5 enzyme solution to each well to initiate the reaction. c. Incubate for a defined period (e.g., 60 minutes) at room temperature. d. Add 25 µL of the 2X FAM-cGMP substrate solution to each well. e. Incubate for another defined period (e.g., 30 minutes) at room temperature. f. Stop the reaction by adding 25 µL of the stop solution containing the binding agent. g. Incubate for an additional 15-30 minutes to allow for binding equilibrium.

-

Data Acquisition: Measure the fluorescence polarization of each well using the microplate reader.

-

Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PDE5 activity.

Figure 3. Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Conclusion

This compound is a potent PDE5 inhibitor with a chemical structure and mechanism of action closely related to tadalafil. While detailed public data on its synthesis, specific PDE5 inhibitory potency, and pharmacokinetics are limited, the analytical and in vitro assay protocols provided in this guide offer a framework for its further investigation. As a structural analog of a well-characterized drug, this compound represents an interesting compound for further research in the development of new PDE5 inhibitors with potentially modified properties. This technical guide serves as a foundational resource for scientists and researchers in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C21H18N4O4 | CID 10178467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amino Tadalafil | PDE | TargetMol [targetmol.com]

- 5. WO2007110734A1 - Process for the preparation of tadalafil - Google Patents [patents.google.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Tadalafil: 15 years' journey in male erectile dysfunction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tadalafil (IC-351) | PDE5 inhibitor | Probechem Biochemicals [probechem.com]

- 10. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN103232451A - Simple preparation process of tadalafil - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Guide to the Hypothetical Synthesis of Aminotadalafil

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothetical synthesis pathway for Aminotadalafil. To date, a specific, peer-reviewed, and detailed synthesis for this compound has not been published in publicly accessible scientific literature. The proposed pathway is inferred from the well-established synthesis of Tadalafil and employs standard principles of organic chemistry. The experimental protocols and quantitative data presented are based on the synthesis of Tadalafil and should be considered illustrative for the hypothetical synthesis of this compound.

Introduction

This compound is an amino-analogue of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. While the synthesis of Tadalafil is well-documented, the pathway to this compound is not. This guide proposes a plausible synthetic route to this compound by modifying the established Tadalafil synthesis. The core of this proposed synthesis involves the Pictet-Spengler reaction, a key step in forming the tetracyclic core of the molecule.

The primary difference between Tadalafil and this compound lies in the substituent on the piperazinedione ring. Tadalafil possesses a methyl group, whereas this compound has an amino group. This suggests that a different starting material, one containing a protected amino group, would be required in place of the corresponding methylated precursor used in Tadalafil synthesis.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a multi-step process that begins with the preparation of the key precursors, followed by a Pictet-Spengler condensation and subsequent cyclization to form the final product.

Caption: A flowchart illustrating the proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key stages of this compound synthesis. These are adapted from established procedures for Tadalafil synthesis.

-

Reaction Setup: A solution of D-tryptophan methyl ester (1.0 eq) and piperonal (1.1 eq) in a suitable solvent such as dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Acid Catalysis: The reaction mixture is cooled to 0°C, and trifluoroacetic acid (TFA) (1.2 eq) is added dropwise.

-

Reaction Progression: The mixture is stirred at room temperature for 24-48 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Reagent Preparation: The tetrahydro-β-carboline intermediate (1.0 eq) is dissolved in DCM, and a base such as triethylamine (1.5 eq) is added.

-

Acylating Agent Addition: The solution is cooled to 0°C, and chloroacetyl chloride (1.2 eq) is added dropwise.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Purification: The reaction mixture is washed with water and brine, dried, and the solvent is evaporated to yield the N-chloroacetyl intermediate.

-

Cyclization: The N-chloroacetyl intermediate (1.0 eq) is reacted with a protected amino acid derivative, such as Boc-glycine amide (prepared from Boc-glycine and ammonia), in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate cyclization.

-

Deprotection: The resulting protected this compound is then subjected to deprotection conditions. For a Boc-protecting group, this is typically achieved by treatment with a strong acid like TFA in DCM.

-

Final Purification: The final product, this compound, is isolated and purified using techniques such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the expected, illustrative quantitative data for the synthesis of this compound, based on typical yields and purities achieved in Tadalafil synthesis.

| Step | Reactants | Product | Illustrative Yield (%) | Illustrative Purity (%) |

| 1. Pictet-Spengler Reaction | D-Tryptophan methyl ester, Piperonal | Tetrahydro-β-carboline Intermediate | 85-95 | >95 (by HPLC) |

| 2. Acylation | Tetrahydro-β-carboline Intermediate, Chloroacetyl chloride | N-Chloroacetyl Intermediate | 90-98 | >97 (by HPLC) |

| 3. Cyclization and Deprotection | N-Chloroacetyl Intermediate, Boc-glycine amide | This compound | 60-75 | >99 (by HPLC) |

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Precursors + Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Controlled Reaction\n(Temperature, Stirring, Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitor Progress (TLC/HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Quenching and Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography/Recrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Product Analysis\n(NMR, MS, HPLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete"]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> analysis; analysis -> end; }

Caption: A generalized workflow for a single step in the chemical synthesis process.

Conclusion

The synthesis of this compound, while not explicitly detailed in current literature, can be plausibly approached through a modification of the well-established Tadalafil synthesis. The key alteration involves the substitution of the methylated precursor with an appropriately protected amino-functionalized precursor for the formation of the piperazinedione ring. The proposed pathway utilizes robust and well-understood reactions, such as the Pictet-Spengler condensation, offering a solid foundation for the potential laboratory synthesis of this Tadalafil analogue. Further research and experimental verification are necessary to optimize the reaction conditions and validate this hypothetical pathway.

Aminotadalafil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Aminotadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor and a structural analog of Tadalafil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and analytical methodologies.

Core Compound Data

This compound is recognized for its inhibitory action on PDE5, an enzyme crucial in various physiological processes.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 385769-84-6 | [2][3][4] |

| Molecular Formula | C₂₁H₁₈N₄O₄ | [2][3][4][5] |

| Molecular Weight | 390.40 g/mol | [2][5] |

| IUPAC Name | (6R,12aR)-2-Amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [2][3][4] |

| Synonyms | Amino Tadalafil, RR-ATDF | [2][5] |

| Appearance | White to off-white solid powder | [6] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action: PDE5 Inhibition Signaling Pathway

As an analog of Tadalafil, this compound functions as a phosphodiesterase type 5 (PDE5) inhibitor.[1][7][] The mechanism of action for PDE5 inhibitors is well-established and plays a critical role in smooth muscle relaxation and vasodilation.[2][3][4][6]

The signaling cascade begins with the release of nitric oxide (NO) in response to sexual stimulation.[2][5] NO activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated levels of cGMP lead to the relaxation of smooth muscle in arteries and an increase in blood flow.[2][5] PDE5 is the enzyme responsible for the degradation of cGMP.[2][6] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.[2][6]

Experimental Protocols for Detection and Quantification

The presence of this compound and other Tadalafil analogs as undeclared ingredients in dietary supplements has prompted the development of robust analytical methods for their detection and quantification.[9] High-performance liquid chromatography (HPLC) coupled with various detectors is the most common approach.

Sample Preparation from Dietary Supplements

A general procedure for extracting this compound from a solid dietary supplement matrix involves the following steps:

-

Homogenization : The content of the capsules or tablets is finely powdered to ensure homogeneity.[10]

-

Solvent Extraction : A precisely weighed amount of the powdered sample is extracted with a suitable organic solvent, such as 95% ethanol or methanol, often facilitated by ultrasonication to enhance extraction efficiency.[10][11]

-

Filtration and Dilution : The extract is filtered to remove solid particles. The resulting solution is then appropriately diluted with the mobile phase for chromatographic analysis.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

HPLC-DAD is a widely used method for the screening and quantification of PDE5 inhibitors.

-

Chromatographic System : An HPLC system equipped with a C18 column is typically used for separation.[12]

-

Mobile Phase : A common mobile phase consists of a gradient mixture of acetonitrile and a buffer solution, such as 10 mM ammonium formate.[12]

-

Detection : The diode array detector is set to monitor the effluent at specific wavelengths, typically around 220, 283, and 290 nm for this compound.[4]

-

Quantification : The concentration of this compound in the sample is determined by comparing the peak area to that of a certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and selective analysis, LC-MS/MS is employed. This technique is particularly useful for confirming the identity of the compound and for quantification at low levels.

-

Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly used.[13]

-

Mass Analysis : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. For Tadalafil (and its analogs), a common transition monitored is m/z 390.4 → 268.3.[13][14]

-

Sample Preparation : Plasma samples for pharmacokinetic studies are often prepared by protein precipitation with acetonitrile.[13][14]

Conclusion

This compound remains a compound of significant interest due to its potent PDE5 inhibitory activity and its illicit use in dietary supplements. The information provided in this guide serves as a valuable resource for the scientific community engaged in the research, analysis, and regulation of such compounds. The detailed methodologies and the understanding of its mechanism of action are crucial for ensuring consumer safety and for the development of new therapeutic agents.

References

- 1. apexbt.com [apexbt.com]

- 2. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. How Tadalafil Works: Mechanism, Onset, and Effectiveness [boltpharmacy.co.uk]

- 5. Tadalafil - Wikipedia [en.wikipedia.org]

- 6. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 9. Detection of a tadalafil analogue as an adulterant in a dietary supplement for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Aminotadalafil: A Technical Guide to a Tadalafil Analogue and Phosphodiesterase 5 Inhibitor

Abstract: This document provides an in-depth technical overview of aminotadalafil, a structural analogue of tadalafil, and its role as a phosphodiesterase 5 (PDE5) inhibitor. This compound is not an approved pharmaceutical ingredient but has been identified as an adulterant in various consumer products. Due to the scarcity of public data on this compound itself, this guide establishes its mechanism of action through the well-understood pharmacology of approved PDE5 inhibitors. Comparative data for tadalafil, sildenafil, and vardenafil are provided as a benchmark for potency, selectivity, and pharmacokinetics. Detailed experimental protocols for the in vitro characterization of PDE5 inhibitors and their analytical detection are also included to support researchers in the field.

Introduction to this compound

This compound is a structural analogue of tadalafil, the active ingredient in approved medications for erectile dysfunction (ED) and pulmonary arterial hypertension.[1][2] It is classified as an unapproved drug analogue and has been detected as an illegal adulterant in products marketed as "natural" dietary supplements and in e-cigarette cartridges.[1][3] The core molecular architecture of this compound retains the pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione scaffold of tadalafil. The primary structural modification is the presence of an amino group (-NH₂), which replaces the N-methyl group on the piperazinedione ring of tadalafil.[4] This modification is believed to be intended to modulate the compound's pharmacological properties, potentially affecting its binding affinity, solubility, or metabolic profile.[5]

Given its structural similarity to tadalafil, this compound is presumed to function as a potent inhibitor of phosphodiesterase type 5 (PDE5), the same mechanism of action as its parent compound.[1][4]

Mechanism of Action: PDE5 Inhibition

The physiological mechanism of smooth muscle relaxation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature, is regulated by the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling pathway.

-

Activation: Upon stimulation (e.g., sexual arousal), nitric oxide is released from endothelial cells and nerve endings.

-

Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Effector Activation: Elevated levels of cGMP act as a second messenger, activating cGMP-dependent protein kinase (PKG).

-

Physiological Response: PKG activation leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium levels and causing smooth muscle relaxation. This vasodilation increases blood flow, leading to penile erection or a reduction in pulmonary arterial pressure.

-

Signal Termination: The action of cGMP is terminated by phosphodiesterases, primarily PDE5, which hydrolyzes cGMP to the inactive GMP.

PDE5 inhibitors like this compound competitively bind to the catalytic site of the PDE5 enzyme. This inhibition prevents the degradation of cGMP, leading to its accumulation in the smooth muscle cell. The resulting elevated cGMP levels enhance and prolong the smooth muscle relaxation response to NO signaling.

Structural Relationship and Physicochemical Properties

This compound's structure is derived directly from tadalafil. The key difference is the substitution of a methyl group with an amino group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione | [4] |

| Molecular Formula | C₂₁H₁₈N₄O₄ | [4] |

| Molecular Weight | 390.4 g/mol | [4] |

| CAS Number | 385769-84-6 |[2] |

Comparative Pharmacology of Approved PDE5 Inhibitors

While specific quantitative data for this compound are not publicly available, the potency, selectivity, and pharmacokinetic profiles of approved PDE5 inhibitors provide a critical frame of reference.

In Vitro Potency and Selectivity

The potency of a PDE5 inhibitor is typically measured by its half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. Selectivity is crucial for minimizing side effects and is assessed by comparing the IC₅₀ for PDE5 against other PDE isoforms (e.g., PDE6 in the retina, PDE11 in skeletal muscle).

Table 2: Comparative In Vitro Potency and Selectivity of Approved PDE5 Inhibitors

| Compound | PDE5 IC₅₀ (nM) | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) |

|---|---|---|---|

| Sildenafil | 3.5 - 6.9 | ~10 | ~1000 |

| Vardenafil | 0.7 - 0.9 | ~15 | ~9300 |

| Tadalafil | 1.8 - 5.0 | >7000 | ~40 |

Note: IC₅₀ values can vary based on assay conditions. Data compiled from multiple sources.[3][6][7]

Comparative Pharmacokinetics

Pharmacokinetic parameters determine the onset and duration of a drug's action. Tadalafil is notable for its long half-life compared to sildenafil and vardenafil.[8][9]

Table 3: Comparative Pharmacokinetic Parameters of Approved PDE5 Inhibitors (Oral Administration)

| Parameter | Sildenafil | Vardenafil | Tadalafil |

|---|---|---|---|

| Tₘₐₓ (Time to Peak Plasma Conc.) | ~1 hour | ~1 hour | ~2 hours |

| t₁/₂ (Elimination Half-life) | 3-5 hours | 4-5 hours | ~17.5 hours |

| Bioavailability | ~40% | ~15% | Not Determined |

Note: Data compiled from multiple sources.[6][7][10][11][12]

Experimental Protocols

The following sections detail generalized protocols for the characterization and detection of PDE5 inhibitors like this compound.

Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive, homogeneous fluorescence polarization (FP) assay to determine the IC₅₀ of a test compound against the PDE5 enzyme. The assay measures the displacement of a fluorescently labeled cGMP analogue from the PDE5 active site.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

-

PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

-

Test compound (this compound) and positive control (e.g., Tadalafil)

-

DMSO for compound dilution

-

Black, low-volume 384-well microplates

-

Fluorescence plate reader capable of measuring FP

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of the test compound and positive control in 100% DMSO. b. Create a serial dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%).[13] c. Dilute the PDE5 enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range. d. Dilute the FAM-cGMP substrate to its working concentration in assay buffer.

-

Assay Execution: a. Add a small volume (e.g., 5 µL) of the serially diluted test compounds, positive control, or a DMSO-only control (for 100% activity) to the designated wells of the microplate.[13] b. To each well, add an equal volume (e.g., 5 µL) of the diluted PDE5 enzyme solution. c. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[13] d. Initiate the enzymatic reaction by adding an equal volume (e.g., 5 µL) of the diluted FAM-cGMP substrate solution to all wells. e. Incubate the plate for 30-60 minutes at 37°C. The optimal time should be determined empirically.[13]

-

Data Acquisition: a. Read the fluorescence polarization of each well in millipolarization units (mP) using a microplate reader with appropriate filters (e.g., Excitation ≈ 485 nm, Emission ≈ 530 nm for FAM).[13]

-

Data Analysis: a. Calculate the percentage of PDE5 inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)) where mP_sample is the well with the test compound, mP_blank is a well with no enzyme, and mP_control is the well with DMSO only.[13] b. Plot the % Inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.[13]

Protocol: Detection of this compound by HPLC-MS/MS

This protocol provides a general method for the identification and confirmation of this compound in a complex matrix, such as a dietary supplement, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Extraction solvent (e.g., Methanol or Acetonitrile)

-

This compound reference standard

-

Sample matrix (e.g., dietary supplement powder)

Procedure:

-

Sample Preparation: a. Accurately weigh a portion of the homogenized sample powder (e.g., 100 mg) into a centrifuge tube. b. Add a measured volume of extraction solvent (e.g., 10 mL of methanol). c. Vortex vigorously for 1-2 minutes, then sonicate for 10-15 minutes to ensure complete extraction.[14] d. Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet insoluble matter.[14] e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. A dilution may be necessary depending on the expected concentration.[15]

-

Chromatographic Separation: a. Set the column temperature (e.g., 40°C). b. Use a gradient elution program. For example: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. The flow rate is typically 0.3-0.4 mL/min.[15] c. Inject a small volume (e.g., 2-5 µL) of the prepared sample.

-

Mass Spectrometric Detection: a. Operate the ESI source in positive ionization mode.[14] b. Perform a full scan analysis to identify the protonated molecular ion [M+H]⁺ for this compound (expected m/z ≈ 391.14). c. Develop a Multiple Reaction Monitoring (MRM) method. Select the precursor ion (m/z 391.14) and identify 2-3 characteristic product ions by fragmentation (MS/MS). d. Optimize ion source parameters (e.g., gas temperature, nebulizer pressure, capillary voltage) to maximize signal intensity.[14]

-

Identification and Confirmation: a. Analyze the this compound reference standard to determine its retention time and confirm the MRM transitions. b. Analyze the prepared sample. c. Identification is confirmed if a peak is detected at the same retention time as the standard and shows the same MRM transitions with corresponding ion ratios.

Conclusion

This compound is a potent, unapproved analogue of tadalafil that functions as a phosphodiesterase 5 inhibitor. While it is primarily encountered in the context of product adulteration, its mechanism of action is well-understood through the extensive research conducted on approved drugs in its class. This guide provides the foundational knowledge of the cGMP signaling pathway, a framework for comparing its potential activity via data from approved inhibitors, and detailed protocols for its experimental characterization and detection. This information serves as a critical resource for researchers in drug development, regulatory science, and forensic analysis who may encounter this compound or other novel PDE5 inhibitor analogues. Further research is required to formally establish the specific potency, selectivity, and pharmacokinetic profile of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. crazystrongsarms.com [crazystrongsarms.com]

- 5. paraphernaliatesting.quora.com [paraphernaliatesting.quora.com]

- 6. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 9. Comparative Efficacy and Safety of Sildenafil, Tadalafil, Vardenafil, Mirodenafil, Coenzyme Q, and Testosterone in the Treatment of Male Sexual Dysfunction: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 15. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Aminotadalafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminotadalafil is a potent phosphodiesterase 5 (PDE5) inhibitor and a structural analogue of tadalafil, the active ingredient in the erectile dysfunction medication Cialis.[1][2] As a competitive inhibitor of PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation.[1] This mechanism of action is central to its therapeutic potential. Despite its known activity, this compound is primarily identified as an unapproved adulterant in dietary supplements, and as such, a comprehensive body of peer-reviewed in vitro studies quantifying its biological activity is notably absent.[3] This guide provides a detailed overview of the known in vitro biological activity of this compound, including its mechanism of action and relevant experimental protocols derived from studies on its parent compound, tadalafil, and other PDE5 inhibitors.

Mechanism of Action: PDE5 Inhibition

This compound functions as a competitive inhibitor of phosphodiesterase 5 (PDE5), an enzyme predominantly found in the smooth muscle of the corpus cavernosum.[1] The therapeutic effects of this compound are mediated through the nitric oxide (NO)/cGMP signaling pathway.

The key steps in this pathway are:

-

Nitric Oxide (NO) Release: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum.

-

Guanylate Cyclase Activation: NO diffuses into the smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Smooth Muscle Relaxation: Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events results in a decrease in intracellular calcium levels, causing the relaxation of the corpus cavernosum smooth muscle.

-

Penile Erection: The relaxation of the smooth muscle allows for increased blood flow into the penis, leading to an erection.

-

PDE5-mediated cGMP Degradation: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE5.

-

This compound's Role: By competitively binding to the active site of PDE5, this compound blocks the degradation of cGMP. This leads to an accumulation of cGMP, thereby prolonging and enhancing the smooth muscle relaxation and the resulting erection.[1]

Signaling Pathway Diagram

Caption: NO/cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data on Biological Activity

A thorough review of published scientific literature reveals a significant lack of specific quantitative in vitro data for this compound's PDE5 inhibitory activity. While its potency is qualitatively acknowledged, peer-reviewed studies reporting its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against PDE5 are not available.

For comparative purposes, the following table summarizes the reported in vitro PDE5 inhibitory activity of tadalafil.

| Compound | Target | IC50 (nM) | Reference(s) |

| Tadalafil | PDE5 | 1.2 - 5 | [4][5] |

Note: The IC50 values for tadalafil can vary depending on the specific assay conditions.

One study reported a cytotoxicity IC50 value for a compound structurally analogous to this compound (designated as compound 18) of > 64 μM in human lung fibroblast (MRC5) cells.[2] However, this value reflects general cellular toxicity and is not a measure of specific PDE5 inhibitory activity.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the biological activity of PDE5 inhibitors like this compound. These protocols are based on established methods used for tadalafil and other analogues.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the inhibition of PDE5 by detecting the product of cGMP hydrolysis, GMP.

Experimental Workflow:

Caption: Workflow for a fluorescence polarization-based PDE5 inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

PDE5 Enzyme: Recombinant human PDE5 is diluted in an appropriate assay buffer (e.g., Tris-HCl with MgCl2).

-

cGMP Substrate: cGMP is prepared in the assay buffer to a final concentration that is typically near the Km value for PDE5.

-

Test Compound (this compound): A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations for IC50 determination.

-

Detection Reagents: A GMP-specific antibody and a fluorescently labeled GMP tracer are prepared in a detection buffer.

-

-

Assay Procedure:

-

The serially diluted this compound is added to the wells of a microplate.

-

The diluted PDE5 enzyme is then added to each well, and the plate is incubated to allow for inhibitor-enzyme binding.

-

The cGMP substrate is added to initiate the enzymatic reaction. The plate is incubated to allow for the hydrolysis of cGMP to GMP.

-

The reaction is stopped by the addition of a stop buffer, and the detection reagents (antibody and tracer) are added.

-

The plate is incubated to allow the antibody-tracer and antibody-GMP binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

The fluorescence polarization of each well is measured using a suitable plate reader.

-

The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

In Vitro cGMP Measurement in Corpus Cavernosum Smooth Muscle Cells

This assay measures the effect of this compound on intracellular cGMP levels in a relevant cell type.

Experimental Workflow:

Caption: Workflow for measuring cGMP levels in cultured smooth muscle cells.

Detailed Protocol:

-

Cell Culture:

-

Human corpus cavernosum smooth muscle cells are cultured in appropriate media until they reach a suitable confluency.

-

-

Treatment:

-

The cells are pre-incubated with various concentrations of this compound for a defined period.

-

Following pre-incubation, the cells are stimulated with a nitric oxide donor, such as sodium nitroprusside (SNP), to induce cGMP production.

-

-

Cell Lysis and Sample Preparation:

-

The cell culture medium is removed, and the cells are lysed using a suitable lysis buffer to release the intracellular contents.

-

The cell lysates are then collected and processed according to the requirements of the cGMP measurement assay.

-

-

cGMP Quantification:

-

Intracellular cGMP levels in the cell lysates are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. This typically involves a competitive immunoassay where the cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.

-

-

Data Analysis:

-

The measured cGMP concentrations are normalized to the total protein concentration of the respective cell lysates.

-

The results are expressed as the fold-change in cGMP levels relative to the control (unstimulated) cells.

-

Conclusion and Future Directions

This compound is a potent, unapproved analogue of tadalafil that functions as a competitive inhibitor of PDE5. While its mechanism of action is well-understood and analogous to that of tadalafil, there is a striking lack of publicly available, peer-reviewed in vitro quantitative data to characterize its specific biological activity. The absence of IC50 and Ki values for PDE5 inhibition makes a direct comparison of its potency with approved PDE5 inhibitors challenging for the scientific community.

The experimental protocols detailed in this guide provide a framework for researchers to conduct in vitro studies to elucidate the pharmacological profile of this compound. Such studies are crucial to fill the existing knowledge gap and to understand the potential efficacy and safety of this compound. Future research should focus on obtaining precise quantitative data on its PDE5 inhibitory activity and its effects on cGMP signaling in relevant cellular models. This information is essential for a comprehensive understanding of this compound's biological activity and for informing regulatory bodies and the public about the properties of this and other unapproved drug analogues found in adulterated products.

References

Aminotadalafil Solubility: A Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth analysis of the solubility of aminotadalafil, a tadalafil analogue, in dimethyl sulfoxide (DMSO) and other common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Executive Summary

This compound, a potent phosphodiesterase 5 (PDE5) inhibitor, exhibits moderate to high solubility in polar aprotic organic solvents.[1][2] This guide summarizes the available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the relevant biological pathway and experimental workflow. The information presented herein is crucial for the preparation of stock solutions, formulation development, and in vitro/in vivo studies involving this compound.

Quantitative Solubility Data

The solubility of this compound in various organic solvents has been reported in the literature. The following table summarizes these findings. It is important to note the variability in the reported solubility of this compound in DMSO, which may be attributed to different experimental conditions such as temperature, purity of the compound, and the use of techniques like sonication to enhance dissolution.[3][4] For comparison, solubility data for the parent compound, tadalafil, is also included.

| Compound | Solvent | Solubility (mg/mL) | Source(s) |

| This compound | Dimethyl Sulfoxide (DMSO) | ~15 | [1][2][5] |

| 55 (Sonication is recommended) | [4] | ||

| 125 (with sonication) | [3] | ||

| Dimethyl Formamide (DMF) | ~15 | [1][5] | |

| Chloroform | Slightly soluble (with heating) | [6] | |

| Methanol | Slightly soluble (with heating) | [6] | |

| Tadalafil | Dimethyl Sulfoxide (DMSO) | ~20 | [7] |

| Dimethyl Formamide (DMF) | ~25 | [7] | |

| Ethanol | - | ||

| Acetonitrile | 1.0 | [8] | |

| N-methyl pyrrolidone (NMP) | High | ||

| Propylene Glycol (PG) | - | ||

| Polyethylene Glycol 400 (PEG 400) | - |

Experimental Protocols

The following is a generalized, detailed protocol for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid, purity ≥98%)

-

Selected organic solvent (e.g., DMSO, analytical grade)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a predetermined period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be sufficient to reach a plateau in the concentration of the dissolved solid.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the standard solutions and the prepared samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

For HPLC analysis, inject the samples and standards onto a suitable column and measure the peak area at the appropriate wavelength.

-

For UV-Vis analysis, measure the absorbance of the samples and standards at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Data Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the equilibrium solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualizations

Signaling Pathway of PDE5 Inhibition

This compound is an analogue of tadalafil and acts as a potent inhibitor of phosphodiesterase 5 (PDE5). The following diagram illustrates the signaling pathway involved in PDE5 inhibition, which leads to smooth muscle relaxation.

Caption: PDE5 Inhibition Signaling Pathway.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following workflow diagram.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Buy Amino Tadalafil | 385769-84-6 | >98% [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amino Tadalafil | PDE | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Amino Tadalafil CAS#: 385769-84-6 [m.chemicalbook.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Tadalafil 1.0 mg/ml in Acetonitrile | LGC Standards [lgcstandards.com]

The Thermal Stability and Degradation Profile of Aminotadalafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific thermal stability and degradation profile of Aminotadalafil is limited. This guide leverages extensive information on its parent compound, Tadalafil, to provide a predictive and comprehensive overview. The experimental protocols and degradation data presented are primarily based on studies conducted on Tadalafil and should be considered as a strong surrogate for understanding the stability of this compound due to their structural similarities.

Introduction

This compound, a structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, has been identified as an adulterant in various dietary supplements. Its chemical structure, featuring an additional amino group, may influence its physicochemical properties, including thermal stability and degradation pathways. Understanding these characteristics is crucial for the development of analytical methods for its detection, for ensuring the safety of consumer products, and for regulatory purposes. This technical guide provides an in-depth analysis of the thermal stability and degradation profile of this compound, drawing upon established methodologies and data from its closely related parent compound, Tadalafil.

Physicochemical Properties and General Stability

This compound is a crystalline solid with a high melting point, suggesting considerable thermal stability in its solid state. A safety data sheet indicates that this compound is chemically stable under normal conditions and should be protected from strong oxidizing agents. One study has noted that this compound can undergo stereoisomeric conversion under strongly basic conditions, indicating a potential for degradation in alkaline environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈N₄O₄ | General Chemical Data |

| Molecular Weight | 390.4 g/mol | General Chemical Data |

| Melting Point | 280-282 °C | [1] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Slightly soluble in Chloroform (heated), DMSO, and Methanol (heated) | [1] |

| Storage Conditions | -20°C, protect from light | [2] |

Forced Degradation Studies of Tadalafil (as a Surrogate for this compound)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following sections detail the degradation profile of Tadalafil under various stress conditions, which can be extrapolated to predict the behavior of this compound.

Summary of Degradation Behavior

Tadalafil has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits greater stability under thermal and photolytic stress.

Table 2: Summary of Tadalafil Degradation under Various Stress Conditions

| Stress Condition | Reagents and Duration | Observation | % Degradation | Reference |

| Acid Hydrolysis | 1N HCl, reflux at 60°C for 10 hours | Significant degradation | 12.78% | [3] |

| Base Hydrolysis | 1N NaOH, reflux at 60°C for 10 hours | No significant degradation | Not reported | [3] |

| Oxidative | 30% H₂O₂ at room temperature for 24 hours | Some degradation | Not reported | [4] |

| Thermal | 120°C for 48 hours | No significant degradation | Not reported | [3] |

| Photolytic | UV light (254 nm and 366 nm) for 48 hours | No significant degradation | Not reported | [3] |

Note: The lack of significant degradation in some studies for base hydrolysis, thermal, and photolytic conditions may be dependent on the specific experimental setup and analytical method's sensitivity.

Experimental Protocols

The following are detailed experimental protocols for conducting forced degradation studies, based on methodologies reported for Tadalafil. These can be adapted for the study of this compound.

General Sample Preparation

A stock solution of the test substance (Tadalafil or this compound) is typically prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

Acid Degradation

-

To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid.

-

Reflux the mixture at 60°C for a specified period (e.g., 10 hours).

-

After cooling, neutralize the solution with 1N sodium hydroxide.

-

Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

Base Degradation

-

To 1 mL of the stock solution, add 1 mL of 1N sodium hydroxide.

-

Reflux the mixture at 60°C for a specified period (e.g., 10 hours).

-

After cooling, neutralize the solution with 1N hydrochloric acid.

-

Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.

Thermal Degradation

-

Expose the solid drug substance to a high temperature (e.g., 120°C) in a hot air oven for a specified period (e.g., 48 hours).

-

After the specified time, dissolve the sample in a suitable solvent and dilute with the mobile phase for analysis.

Photolytic Degradation

-

Expose the solid drug substance spread as a thin layer in a petri dish to UV light (e.g., under a UV lamp at 254 nm and 366 nm) for a specified period (e.g., 48 hours).

-

Alternatively, expose a solution of the drug substance to direct sunlight.

-

Prepare a sample solution from the exposed substance for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Table 3: Typical HPLC Method Parameters for Tadalafil Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [4] |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer) | [4][5] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection Wavelength | 220 nm or 284 nm | [4][6] |

| Column Temperature | Ambient or controlled (e.g., 30°C) | [7] |

Visualizations

The following diagrams illustrate the typical workflow for a forced degradation study and a conceptual degradation pathway.

Caption: Experimental Workflow for Forced Degradation Studies.

Caption: Conceptual Degradation Pathways for this compound.

Conclusion

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Stereoisomers of Aminotadalafil and Their Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminotadalafil, a potent phosphodiesterase 5 (PDE5) inhibitor and a structural analogue of tadalafil, has garnered significant interest within the scientific community. Due to the presence of two chiral centers in its molecular structure, this compound exists as four distinct stereoisomers: (6R,12aR), (6R,12aS), (6S,12aR), and (6S,12aS). Stereochemistry plays a crucial role in the pharmacological activity of chiral drugs. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological activities of this compound stereoisomers, with a focus on their differential effects on PDE5 inhibition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Introduction